

Navigating the Solubility of 2,4,6-Trimethylphenol-D11: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Trimethylphenol-D11

Cat. No.: B1472758

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For researchers, scientists, and professionals in drug development, understanding the solubility of deuterated compounds like **2,4,6-Trimethylphenol-D11** is a critical parameter in experimental design, formulation, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for **2,4,6-Trimethylphenol-D11** and its non-deuterated analog, 2,4,6-Trimethylphenol. Given the limited direct quantitative data for the deuterated form, this guide leverages data from its well-studied counterpart as a close proxy, a common practice in early-stage research. A disclaimer regarding this extrapolation is duly noted.

Core Solubility Profile

2,4,6-Trimethylphenol is characterized by its phenolic hydroxyl group and three methyl groups on the benzene ring. This structure dictates its solubility, rendering it generally soluble in organic solvents and sparingly soluble in water. The hydrophobic nature of the trimethyl-substituted phenyl ring is the primary driver for its low aqueous solubility.

For the deuterated variant, **2,4,6-Trimethylphenol-D11**, it is reported to be slightly soluble in chloroform and Dimethyl Sulfoxide (DMSO). While extensive quantitative data is not readily available for the deuterated form, the solubility of the non-deuterated **2,4,6-Trimethylphenol** provides valuable insights.

Quantitative Solubility Data



The following table summarizes the available quantitative solubility data for 2,4,6-Trimethylphenol in various solvents. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.

Solvent	Temperature (°C)	Solubility
Water	25	1.01 g/L[1]
Water	25	1200 mg/L[2]
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL

Qualitative assessments indicate that 2,4,6-Trimethylphenol is also highly soluble in other common organic solvents such as ethanol, acetone, and ether[3].

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shakeflask method. This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the supernatant.

Detailed Shake-Flask Method Protocol:

- Preparation of Saturated Solution:
 - Add an excess amount of 2,4,6-Trimethylphenol-D11 to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vial to prevent solvent evaporation.
 - Agitate the mixture in a thermostated shaker at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. A preliminary study can determine the minimum time required to achieve equilibrium.
- Phase Separation:



- After equilibration, allow the suspension to settle.
- To ensure complete removal of solid particles, centrifuge the sample at a high speed.
- Sample Analysis:
 - Carefully withdraw a known volume of the clear supernatant.
 - Dilute the aliquot with the same solvent to a concentration that falls within the linear range
 of the analytical method to be used (e.g., UV-Vis spectroscopy or High-Performance Liquid
 Chromatography).

Quantification:

- Prepare a series of standard solutions of 2,4,6-Trimethylphenol-D11 with known concentrations in the same solvent.
- Generate a calibration curve by plotting the analytical response (e.g., absorbance or peak area) against the concentration of the standard solutions.
- Determine the concentration of the diluted sample using the calibration curve.
- Calculate the original solubility, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualizing Experimental and Logical Workflows

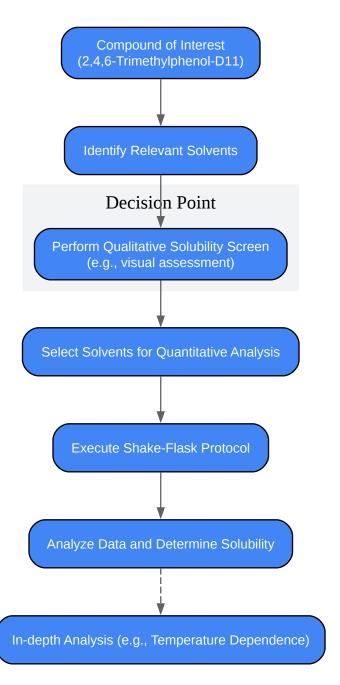
To further aid in the understanding of the processes involved in solubility determination and the logical flow of assessing compound properties, the following diagrams are provided.



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Shake-Flask Method Workflow



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Logical Workflow for Solubility Assessment

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